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molecular formula C10H12N2O4 B1612171 Methyl 4-(ethylamino)-3-nitrobenzoate CAS No. 396652-42-9

Methyl 4-(ethylamino)-3-nitrobenzoate

Cat. No. B1612171
M. Wt: 224.21 g/mol
InChI Key: PGOWZUNCBPVWPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759535B2

Procedure details

4-Ethylamino-3-nitro-benzoic acid methyl ester (8.3 g) was prepared by following General Procedure A starting from methyl 4-chloro-3-nitrobenzoate (10.0 g), DIEA (1.6 mL) and ethylamine hydrochloride salt (4.5 g) in DMF (50.0 mL). The crude product was used in the next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].[CH3:15][CH2:16][N:17](C(C)C)C(C)C.Cl.C(N)C>CN(C=O)C>[CH3:9][O:8][C:6](=[O:7])[C:5]1[CH:10]=[CH:11][C:2]([NH:17][CH2:16][CH3:15])=[C:3]([N+:12]([O-:14])=[O:13])[CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)OC)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
4.5 g
Type
reactant
Smiles
Cl.C(C)N
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was used in the next step without further purification

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)NCC)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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